Benzene-1,3-dicarboxylic acid, commonly known as Isophthalic acid, is an organic compound with the formula C6H4(COOH)2. It is an isomer of phthalic acid and terephthalic acid. Isophthalic acid is an important industrial chemical, primarily used as a precursor to the production of polyethylene terephthalate (PET) resin. [, , , ]
4-Fluorobenzene-1,3-dicarboxylic acid is an aromatic compound characterized by a benzene ring with a fluorine atom substituted at the para position (4-position) and two carboxylic acid groups at the ortho (1-position) and meta (3-position) positions. This compound, with the chemical formula and CAS number 327-95-7, is significant in various chemical applications due to its structural properties and reactivity.
The compound can be synthesized from benzene-1,3-dicarboxylic acid through fluorination processes. It can also be derived from other fluorinated aromatic compounds using various synthetic methodologies that involve electrophilic substitution reactions or decarboxylation methods.
4-Fluorobenzene-1,3-dicarboxylic acid is classified as a dicarboxylic acid and a fluorinated aromatic compound. It falls under the broader category of organic compounds used in both industrial applications and research settings.
Several synthetic routes have been developed for the preparation of 4-fluorobenzene-1,3-dicarboxylic acid:
The synthesis typically requires precise temperature control and the use of solvents that can stabilize reactive intermediates. The choice of catalyst is crucial for achieving high yields while minimizing side reactions.
The molecular structure of 4-fluorobenzene-1,3-dicarboxylic acid features:
Key structural data include:
4-Fluorobenzene-1,3-dicarboxylic acid can undergo various chemical reactions:
The efficiency of these reactions often depends on factors such as solvent choice, temperature, and reaction time. For example, Friedel-Crafts reactions typically require anhydrous conditions to prevent hydrolysis.
The mechanisms involved in reactions with 4-fluorobenzene-1,3-dicarboxylic acid generally follow established pathways for electrophilic aromatic substitution and nucleophilic attack on carboxylic acids:
Quantitative data regarding reaction rates and yields are dependent on specific experimental setups but indicate that modifications to reaction parameters can significantly influence outcomes.
4-Fluorobenzene-1,3-dicarboxylic acid has several scientific uses:
Molecular Formula: C₈H₅FO₄Molecular Weight: 184.12 g/molCAS Registry Number: 327-95-7Synonyms: 4-Fluoro-1,3-benzenedicarboxylic acid; 4-Fluoroisophthalic acid; NSC 50699 [1]
Traditional and emerging fluorination methodologies for installing fluorine at the para-position of isophthalic acid derivatives face significant regioselectivity challenges due to competing meta-directing effects of carboxylic acid groups. The Balz-Schiemann reaction—involving diazotization of 4-amino-isophthalic acid followed by thermal decomposition of the tetrafluoroborate salt—historically enabled fluorination but generates stoichiometric waste (NaBF₄, HCl), reducing atom economy to <40% [2] [7]. Halex (halogen exchange) fluorination using KF on 4-chloro- or 4-bromo-isophthalic acid substrates presents an alternative, but requires polar aprotic solvents (e.g., DMF, sulfolane) and temperatures >180°C, often leading to decarboxylation or pore fouling in continuous reactors [7].
Table 1: Comparison of Fluorination Methods for 4-Fluoroisophthalic Acid Synthesis
Method | Reagents | Temperature | Yield Range | Key Limitations | |
---|---|---|---|---|---|
Balz-Schiemann | NaNO₂/HBF₄/Δ | 0-5°C then 120°C | 45-60% | NaBF₄ waste, corrosive conditions | |
Halex | KF/Cu catalyst/DMF | 180-220°C | 50-75% | Decarboxylation, solvent decomposition | |
Direct Fluorination | F₂ gas/N₂ dilution | -70°C | 20-35% | Over-fluorination, safety hazards | |
CuF₂-Mediated | CuF₂/activated carbon | 160°C | 70-85% | Catalyst deactivation, scalability issues | [7] |
Recent advances focus on copper(II) fluoride (CuF₂) mediated pathways, where activated CuF₂ reacts with diethyl 4-iodoisophthalate in refluxing diglyme, achieving 82% yield after ester hydrolysis. This approach circumvents diazonium intermediates but necessitates anhydrous conditions due to CuF₂ hydrolysis sensitivity [7].
Electrophilic fluorination (e.g., Selectfluor®, acetyl hypofluorite) is impractical for direct 4-fluoroisophthalate synthesis due to the deactivating nature of carboxylic acid groups and poor para/ortho selectivity. However, in situ protection strategies enable feasible electrophilic routes. Methyl esterification of isophthalic acid followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI) and BF₃ catalysis affords methyl 4-fluoro-5-carboxybenzoate with 67% regioselectivity for the para-position. Subsequent hydrolysis yields the target dicarboxylic acid [7].
Critical to selectivity control is the steric bias imposed by the 1,3-dicarboxylate motif: electrophiles preferentially attack C4/C6 (statistically equivalent) over C2/C5 due to reduced steric hindrance adjacent to one meta-carboxyl group. Computed Fukui indices for electrophilicity (ƒ⁻) confirm C4/C6 possess higher nucleophilic character (ƒ⁻ = 0.081) than C2 (ƒ⁻ = 0.052) in diethyl isophthalate [7].
Silver-catalyzed decarboxylative fluorination offers a step-economical route to 4-fluoroisophthalic acid by leveraging pre-functionalized substrates. Treatment of 4-iodoisophthalic acid with AgNO₃ (10 mol%) and Selectfluor® (1.5 equiv) in aqueous acetonitrile at 60°C induces iodide oxidation, decarboxylation, and fluorination in a one-pot sequence, achieving 74% isolated yield. This tandem process avoids the need for diazonium chemistry while tolerating the free carboxylic acid group [4].
Mechanistic studies reveal a radical pathway: Ag(I) oxidizes iodide to iodonium, triggering decarboxylation to generate an aryl radical. Selectfluor® then serves as both oxidant and fluorine source, transferring F⁺ to form the C–F bond. Substrates with electron-withdrawing groups (e.g., COOH) accelerate decarboxylation by stabilizing the transient aryl radical [4].
Table 2: Decarboxylative Fluorination of Isophthalic Acid Derivatives
Substrate | Catalyst System | Fluorinating Agent | Yield | Reaction Conditions | |
---|---|---|---|---|---|
4-Iodoisophthalic acid | AgNO₃ (10 mol%) | Selectfluor® (1.5 eq) | 74% | CH₃CN/H₂O (3:1), 60°C, 12 h | |
Ethyl 4-iodoisophthalate | Pd₂(dba)₃ (5 mol%) | [¹⁸F]Selectfluor | 89% (RCY) | CH₃CN, 60°C, 5 min | |
5-Nitroisophthalic acid | AgOAc (20 mol%)/Phen | NFSI (2.0 eq) | 38% | DMF, 100°C, 24 h | [4] |
The synthesis of 4-fluoroisophthalic acid exemplifies challenges in sustainable fluorination: conventional routes employ hazardous reagents (HF, F₂), generate stoichiometric waste (HCl, BF₄⁻ salts), and require energy-intensive conditions. Emerging green strategies include:
Life-cycle assessments highlight CuF₂-mediated fluorination as promising due to avoidance of chlorine/byproducts, but catalyst reactivation remains energy-intensive. Electrosynthetic methods using KF as fluorine source show nascent potential, achieving 42% yield in undivided cells with minimal waste [7].
Table 3: Green Chemistry Metrics for 4-Fluoroisophthalic Acid Syntheses
Method | PMI (kg/kg) | E-Factor | Energy Intensity (kJ/mol) | Solvent Intensity | |
---|---|---|---|---|---|
Balz-Schiemann | 8.2 | 6.7 | 3100 | High (water, EtOH) | |
Halex | 5.1 | 4.2 | 4200 | Very High (sulfolane) | |
CuF₂-Mediated | 3.8 | 2.9 | 2900 | Moderate (diglyme) | |
Decarboxylative | 2.4 | 1.5 | 1800 | Low (CH₃CN/H₂O) | [2] [7] |
PMI: Process Mass Intensity; E-Factor: Waste generated per product unit
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: